N6-cycloheptyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
6-N-cycloheptyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-18-11-9-10-16-22(18)28-23-21-17-26-31(20-14-7-4-8-15-20)24(21)30-25(29-23)27-19-12-5-2-3-6-13-19/h4,7-11,14-17,19H,2-3,5-6,12-13H2,1H3,(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFSBUDZFNAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4CCCCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N6-cycloheptyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by further functionalization to introduce the cycloheptyl and methylphenyl groups . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N6-cycloheptyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
Cancer Research
One of the primary applications of N6-cycloheptyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is in cancer treatment. The compound has been investigated for its ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. In particular, it targets cyclin-dependent kinases (CDKs) and other signaling proteins that regulate the cell cycle. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Enzyme Inhibition Studies
Research has shown that this compound acts as an effective inhibitor of various enzymes, making it a valuable tool in biochemical studies. Its interactions with enzymes can provide insights into metabolic pathways and disease mechanisms. For example, studies have explored its role in inhibiting AMPK (AMP-activated protein kinase), which is crucial for cellular energy homeostasis and has implications in cancer metabolism .
Drug Development
Due to its unique structure and biological activity, this compound serves as a lead compound for the development of new therapeutic agents. Researchers are synthesizing derivatives of this compound to enhance potency and selectivity against specific targets while minimizing side effects .
Mechanistic Studies
The compound is also utilized in mechanistic studies to understand how pyrazolo[3,4-d]pyrimidines interact with various biological systems. By analyzing its binding affinity and inhibition kinetics against target enzymes, researchers can elucidate the molecular mechanisms underlying its pharmacological effects .
Synthesis of Novel Materials
In addition to its biological applications, this compound is being explored for use in synthesizing new materials. Its unique chemical properties allow it to act as a building block for complex organic compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of N6-cycloheptyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It acts as an inhibitor of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Variations and Physicochemical Properties
The table below summarizes critical differences between the target compound and its analogues:
*Estimated based on structural similarity to .
Biological Activity
N6-cycloheptyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity against various diseases, particularly cancer.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions on the pyrazolo ring system. The specific compound can be synthesized through established protocols that involve the reaction of appropriate precursors under controlled conditions to yield high purity and yield .
Biological Activity
Anticancer Properties
Recent studies highlight the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. These compounds have shown significant cytotoxic activity against various cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity against these cancer types.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves inhibition of cyclin-dependent kinases (CDKs). For instance, this compound has been shown to inhibit CDK2/cyclin A2 with an IC50 value significantly lower than that of standard treatments like sorafenib. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Enzymatic Inhibition
In addition to its anticancer properties, this compound exhibits enzymatic inhibitory activity. It has been reported to selectively inhibit protein kinases involved in various signaling pathways critical for cancer cell proliferation and survival. The selectivity and potency against specific targets make it a promising candidate for further development as a therapeutic agent .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidines in preclinical models:
- MCF-7 Breast Cancer Model : Treatment with N6-cycloheptyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine resulted in significant reductions in tumor volume compared to control groups.
- HCT-116 Colon Cancer Model : In vivo studies demonstrated that administration of this compound led to a marked decrease in tumor growth rates and enhanced apoptosis markers within tumor tissues.
These findings underscore the compound's potential as a novel therapeutic agent in oncology.
Q & A
Q. Q1. What are the established synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step nucleophilic substitution and coupling reactions. For example, intermediates like 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1) can react with substituted anilines or cycloheptylamine under reflux in aprotic solvents (e.g., acetonitrile) to introduce N4 and N6 substituents . Optimization strategies include:
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent polarity, stoichiometry) and identify critical parameters influencing yield .
- Spectroscopic Validation: Confirm structural integrity via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (N-H stretches at ~3400 cm) .
Q. Q2. What characterization techniques are essential for confirming the structural identity of this compound?
Methodological Answer:
- Multi-nuclear NMR: - and -NMR to resolve aromatic/amine protons and carbon environments. For example, cycloheptyl protons appear as multiplet signals at δ 1.4–2.1 ppm .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H] at m/z 456.2350 for CHN).
- X-ray Crystallography: Resolve steric hindrance from bulky substituents (e.g., cycloheptyl group) to validate spatial arrangement .
Advanced Research Questions
Q. Q3. How can computational chemistry predict reactivity or guide the design of derivatives with enhanced properties?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for nucleophilic substitution reactions, identifying steric/electronic barriers at N4/N6 positions .
- Molecular Docking: Screen derivatives for binding affinity to biological targets (e.g., kinase enzymes) by simulating interactions with active sites. For example, the 2-methylphenyl group may enhance hydrophobic interactions .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR can map energy landscapes to predict regioselectivity in multi-step syntheses .
Q. Q4. How can researchers resolve contradictions in spectroscopic or biological activity data across studies?
Methodological Answer:
- Statistical Cross-Validation: Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies in bioactivity assays (e.g., IC variations due to solvent polarity) .
- Reproducibility Protocols: Standardize synthetic routes (e.g., inert atmosphere for amine coupling) to minimize side products .
- Advanced Chromatography: Use UPLC-MS/MS to detect trace impurities (<0.1%) that may skew biological results .
Q. Q5. What experimental frameworks are suitable for studying substituent effects on physicochemical or pharmacological properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., alkyl vs. aryl at N6) and correlate with solubility (logP) or melting point trends .
- Kinetic Profiling: Monitor reaction rates (e.g., via in-situ IR) to assess electronic effects of substituents on intermediate stability .
- Thermogravimetric Analysis (TGA): Evaluate thermal stability of derivatives for formulation compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
